

# The Enigmatic Discovery of Salfredin A3: A Technical Overview

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Compound of Interest		
Compound Name:	Salfredin A3	
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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery and natural source of **Salfredin A3**. Due to the limited publicly available information, this document focuses on the known chemical properties of **Salfredin A3** and presents a generalized experimental workflow for the discovery and characterization of similar natural products.

# **Chemical Identity of Salfredin A3**

**Salfredin A3** is a recognized chemical entity with the molecular formula C<sub>18</sub>H<sub>19</sub>NO<sub>9</sub>. Its structure is defined as 2-[(2S)-2-[(1R)-1-carboxyethyl]-4-hydroxy-7-oxo-3,5-dihydro-2H-furo[2,3-f]isoindol-6-yl]pentanedioic acid. The compound is classified as a glutamic acid derivative[1].

**Table 1: Physicochemical Properties of Salfredin A3** 

Property	Value	Source
Molecular Formula	C18H19NO9	PubChem[1]
Molecular Weight	393.3 g/mol	PubChem[1]
Exact Mass	393.10598118 Da	PubChem[1]



## **Postulated Natural Source and Discovery**

While the specific details of the initial discovery and the exact natural source of **Salfredin A3** are not readily available in the public domain, its classification in the Natural Products Atlas suggests it originates from a biological source, likely a microorganism such as a fungus or bacterium[1]. The "Salfredin" nomenclature may indicate a relationship to other compounds isolated from a common source.

# A Generalized Experimental Workflow for Natural Product Discovery

The following section outlines a typical experimental protocol for the discovery, isolation, and characterization of a novel natural product like **Salfredin A3** from a microbial source.

### **Fermentation and Extraction**

The process begins with the large-scale fermentation of the producing microorganism. The culture broth and/or mycelia are then subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

## **Bioassay-Guided Fractionation**

The crude extract is then fractionated using various chromatographic techniques. Each fraction is tested for biological activity (e.g., antimicrobial, cytotoxic) to guide the purification process towards the active compound(s).

## **Purification**

Final purification of the target compound is typically achieved through high-performance liquid chromatography (HPLC).

## **Structure Elucidation**

The chemical structure of the purified compound is determined using a combination of spectroscopic methods, including:

• Mass Spectrometry (MS): To determine the molecular weight and elemental composition.



 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): To elucidate the carbon-hydrogen framework and establish connectivity.

The following diagram illustrates a generalized workflow for the discovery and isolation of a natural product.



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## References

- 1. Salfredin A3 | C18H19NO9 | CID 10069131 PubChem [pubchem.ncbi.nlm.nih.gov]
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